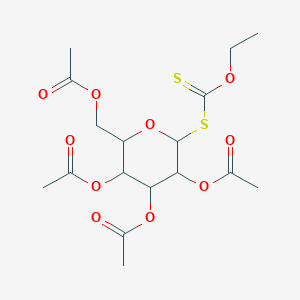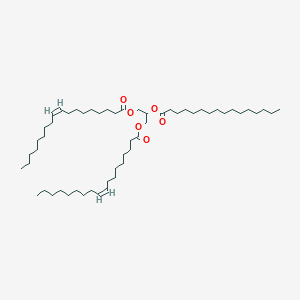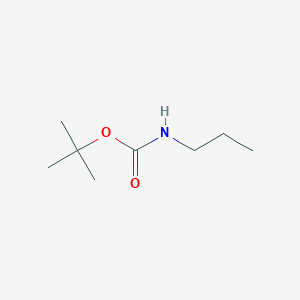
Chlorure de doxacurium
Vue d'ensemble
Description
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It is classified under the category of non-depolarizing neuromuscular-blocking drugs and is known for its competitive antagonism to acetylcholine receptors of the nicotinic type .
Applications De Recherche Scientifique
Doxacurium chloride has several scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.
Biology: Employed in research on neuromuscular transmission and receptor pharmacology.
Medicine: Investigated for its potential use in various surgical procedures requiring muscle relaxation.
Industry: Utilized in the development of new anesthetic agents and muscle relaxants
Mécanisme D'action
Target of Action
Doxacurium chloride primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.
Mode of Action
Doxacurium chloride acts by binding competitively to the cholinergic receptors on the motor end-plate. This binding antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, it blocks neuromuscular transmission, leading to muscle relaxation .
Biochemical Pathways
The biochemical pathways affected by doxacurium chloride are primarily those involved in neuromuscular transmission. By blocking the action of acetylcholine at the neuromuscular junction, doxacurium chloride disrupts the normal signaling pathways that lead to muscle contraction. The downstream effects of this disruption include muscle relaxation and paralysis .
Pharmacokinetics
Doxacurium chloride is administered intravenously and has a bioavailability of 100% . It has minimal to no hepatic metabolism . Approximately 40-50% of the drug is excreted in the urine within 12 hours, with some excretion also occurring in the bile . The half-life of doxacurium chloride is approximately 1.5 hours .
Result of Action
The primary result of doxacurium chloride’s action is the relaxation of skeletal muscles. This is achieved through the blockage of neuromuscular transmission, which prevents muscle contraction . This makes doxacurium chloride useful as an adjunct to general anesthesia, facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures .
Action Environment
The action, efficacy, and stability of doxacurium chloride can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, anticholinesterase agents can antagonize the neuromuscular block produced by doxacurium chloride . Furthermore, the drug’s long duration of action can be influenced by the patient’s renal function, as a significant portion of the drug is excreted in the urine .
Analyse Biochimique
Biochemical Properties
Doxacurium chloride functions through its competitive antagonism to acetylcholine receptors of the nicotinic type . It binds to these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Cellular Effects
In terms of cellular effects, Doxacurium chloride acts on the motor endplate of the muscle fiber, inhibiting the action of acetylcholine and preventing the transmission of impulses along the nerve fiber. This results in muscle relaxation, which is crucial during surgical procedures or mechanical ventilation .
Molecular Mechanism
The molecular mechanism of Doxacurium chloride involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction. By doing so, it prevents the action of acetylcholine, thereby inhibiting the transmission of nerve impulses and causing muscle relaxation .
Temporal Effects in Laboratory Settings
The effects of Doxacurium chloride are immediate, with muscle relaxation occurring within minutes of administration. Its effects are temporary and wear off after a certain period, necessitating repeated administration for longer procedures .
Dosage Effects in Animal Models
The effects of Doxacurium chloride are dose-dependent. Higher doses result in a more pronounced muscle relaxation effect. Excessively high doses can lead to adverse effects such as respiratory depression .
Metabolic Pathways
Doxacurium chloride is not metabolized by the body but is excreted unchanged in the urine . Therefore, it does not interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Following administration, Doxacurium chloride is rapidly distributed throughout the body. It is transported in the bloodstream and can reach all muscle groups. It does not cross the blood-brain barrier, so it does not affect the central nervous system .
Subcellular Localization
Doxacurium chloride acts at the level of the motor endplate in muscle fibers. It does not enter cells or localize to specific subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3-(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl) propanol under acidic conditions.
Quaternization: The resulting ester is then quaternized with methyl chloride to form the final product, doxacurium chloride.
Industrial Production Methods: Industrial production of doxacurium chloride involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: Doxacurium chloride can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the isoquinolinium rings, converting them to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can take place at the quaternary ammonium centers, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolinium derivatives.
Comparaison Avec Des Composés Similaires
- Mivacurium chloride
- Pipecuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison:
- Mivacurium chloride: Shorter duration of action compared to doxacurium chloride but has a similar mechanism of action.
- Pipecuronium bromide: Longer duration of action and higher potency.
- Rocuronium bromide: Faster onset of action but shorter duration.
- Atracurium besilate: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
- Vecuronium bromide: Intermediate duration of action and fewer cardiovascular side effects .
Doxacurium chloride stands out due to its long duration of action and superior cardiovascular profile, particularly the lack of histamine release when administered as a rapid bolus dose .
Propriétés
| Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
Numéro CAS |
106819-53-8 |
Formule moléculaire |
C56H78ClN2O16+ |
Poids moléculaire |
1070.7 g/mol |
Nom IUPAC |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride |
InChI |
InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1 |
Clé InChI |
NLMCNXZYBWXUTN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES isomérique |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-] |
| 106819-53-8 | |
Description physique |
Solid |
Solubilité |
9.02e-05 g/L |
Synonymes |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



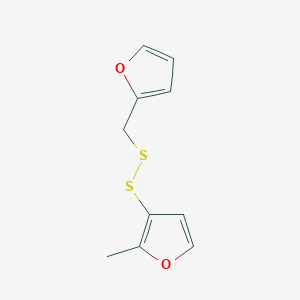
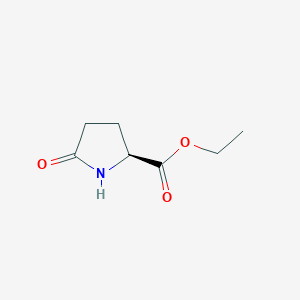
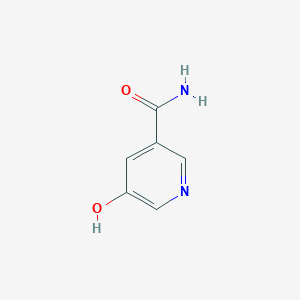
![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
![[phenylsulfanyl(phosphono)methyl]phosphonic acid](/img/structure/B22174.png)
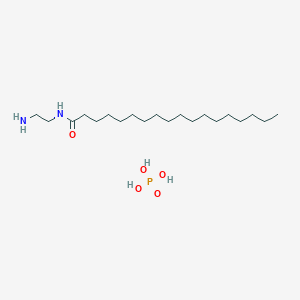
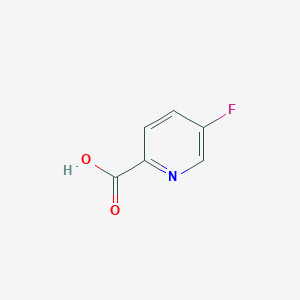

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
